[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-12(24)17-10-14(16-5-3-4-8-23(16)17)20(26)28-11-19(25)22-15-9-13(21)6-7-18(15)27-2/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPGCGFXXPZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-methoxyphenyl isocyanate, which is then reacted with an appropriate indolizine derivative under controlled conditions to form the desired carbamoyl intermediate. This intermediate is subsequently acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Indolizine vs.
- Substituent Diversity : The target compound’s 5-chloro-2-methoxyphenyl group combines hydrophobic (Cl) and hydrogen-bonding (methoxy, carbamoyl) features, contrasting with Cpd D’s benzothiazole (planar, π-π stacking) and ciprofloxacin’s piperazine (basic, water-solubility-enhancing) groups .
Hydrogen Bonding and Crystal Packing
The carbamoyl group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), facilitating crystal lattice stabilization or target binding. Compared to anamorelin’s complex hydrogen-bonding network (involving indole and piperidine groups) , the target’s simpler substituents may reduce polymorphic variability but enhance solubility .
Biological Activity
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound with the molecular formula CHClNO and a molecular weight of approximately 400.81 g/mol. This compound features several functional groups, including a chloro-substituted aromatic ring, a methoxy group, and an indolizine structure, which may contribute to its biological activity. The systematic name reflects its intricate structure, which includes a carbamoyl group linked to an indolizine derivative.
Biological Activity Overview
Research indicates that compounds with indolizine structures often exhibit significant pharmacological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
- Antioxidant capabilities
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole core with methoxy group | Anticancer properties |
| N-(4-Methoxyphenyl)acetamide | Aromatic amide structure | Analgesic effects |
| Indole-3-carboxylic acid | Carboxylic acid on indole | Antimicrobial activity |
| This compound | Chloro-substituted aromatic system + indolizine framework | Potential for enhanced biological activity |
The specific mechanisms through which this compound exerts its biological effects remain under investigation. However, similar compounds have been noted to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
Case Studies
- Anticancer Activity : A study exploring the anticancer potential of indolizine derivatives found that certain structural modifications significantly enhanced cytotoxicity against various cancer cell lines. The presence of the chloro and methoxy groups in this compound may similarly enhance its efficacy against tumors.
- Antimicrobial Effects : Research examining the antimicrobial properties of related indolizine compounds revealed notable activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar broad-spectrum antimicrobial effects.
- Anti-inflammatory Properties : Inflammation-related studies indicate that indolizines can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for treating inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the indolizine core and (2) coupling with the carbamoyl moiety.
- Indolizine Synthesis : Ethyl acetoacetate can react with chlorophenylhydrazine hydrochloride under reflux in acetic acid to form the acetylindolizine backbone, as demonstrated in similar indole derivatives (reflux for 2–5 h with sodium acetate as a catalyst) .
- Carbamoyl Coupling : Activate the carboxylic acid group (e.g., using CDI or HATU) to facilitate coupling with (5-chloro-2-methoxyphenyl)amine. Purification via recrystallization from DMF/acetic acid mixtures improves yield and purity .
- Optimization : Monitor reaction progress with TLC/HPLC. Adjust stoichiometry (1.1:1 molar ratio of electrophile to nucleophile) and temperature (reflux at 110–120°C) to minimize side products .
Advanced: How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction. SHELX programs (SHELXD for phase solution, SHELXL for refinement) are robust for small-molecule structures .
- Challenges :
- Validation : Check for geometric outliers (e.g., bond lengths, angles) using checkCIF. Resolve hydrogen-bonding ambiguities with Fourier difference maps .
Basic: What analytical techniques confirm the presence of carbamoyl and acetyl functional groups?
Methodological Answer:
- FTIR : Carbamoyl C=O stretches appear at ~1680–1720 cm⁻¹, while the acetyl C=O is observed at ~1700–1750 cm⁻¹. Overlapping peaks can be deconvoluted using Gaussian fitting .
- NMR :
- ¹H NMR : Acetyl methyl protons resonate at δ 2.1–2.5 ppm. Carbamoyl NH protons (if present) appear as broad singlets at δ 8.5–10.0 ppm .
- ¹³C NMR : Carbamoyl carbonyl at δ 155–165 ppm; acetyl carbonyl at δ 195–210 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetyl group: m/z – 43) .
Advanced: How do structural analogs differ in biological activity, and what computational methods predict these variations?
Methodological Answer:
- Structural Comparisons : Replace the 5-chloro-2-methoxyphenyl group with fluorophenyl or methylphenyl analogs (see ). Chlorine enhances lipophilicity and target binding, while methoxy improves solubility .
- Computational Predictions :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonds between the carbamoyl group and active-site residues .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends. Chlorine’s electron-withdrawing effect may enhance receptor affinity .
Advanced: How to address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- Tautomerism/Conformers : Use DFT calculations (e.g., Gaussian 16) to compare energy levels of possible tautomers (e.g., enol vs. keto forms of acetyl groups). Match computed NMR shifts with experimental data .
- Solvent Effects : Simulate solvent polarity (PCM model) to refine predicted UV-Vis spectra. Adjust for hydrogen bonding in DMSO .
- Crystallographic Validation : Cross-validate NMR/IR data with X-ray-derived bond lengths and angles to resolve ambiguities .
Advanced: What intermolecular interactions dominate crystal packing, and how do they influence physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : The carbamoyl NH forms hydrogen bonds with acetyl O or methoxy O atoms, creating infinite chains (C(4) or R₂²(8) motifs via graph-set analysis) .
- π-π Stacking : Indolizine and phenyl rings exhibit face-to-face stacking (3.5–4.0 Å distances), enhancing thermal stability .
- Impact on Solubility : Strong hydrogen bonds reduce solubility in apolar solvents; co-crystallization with PEG improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
